molecular formula C13H12BrN3O3 B4343524 4-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid

4-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid

Cat. No.: B4343524
M. Wt: 338.16 g/mol
InChI Key: YIVOMEQCIYFCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a bromo-substituted pyrazole ring attached to a benzoic acid moiety, making it a potential candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid typically involves multi-step organic reactions. One common approach is the amide coupling reaction between 4-bromo-1,5-dimethyl-1H-pyrazol-3-carboxylic acid and 4-aminobenzoic acid[_{{{CITATION{{{3{Synthesis and structure of N-methyl-1-[(4-bromo-3,5-dimethyl-1H-pyrazol ...](https://link.springer.com/article/10.1134/S1070363215050072). This reaction is often carried out using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) [{{{CITATION{{{_3{Synthesis and structure of N-methyl-1-(4-bromo-3,5-dimethyl-1H-pyrazol ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzoic acid moiety can be further oxidized to produce derivatives like benzene-1,2,4-tricarboxylic acid.

  • Reduction: : The pyrazole ring can be reduced to form a corresponding amine derivative.

  • Substitution: : The bromo group on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: : Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) are employed in substitution reactions.

Major Products Formed

  • Oxidation: : Benzene-1,2,4-tricarboxylic acid

  • Reduction: : 4-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}benzylamine

  • Substitution: : 4-{[(4-azido-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid exerts its effects depends on its molecular targets and pathways. For example, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

This compound is similar to other pyrazole derivatives, such as 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile and 4-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile . its unique structural features, such as the presence of the bromo group and the amide linkage, distinguish it from these compounds.

List of Similar Compounds

  • 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile

  • 4-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile

Properties

IUPAC Name

4-[(4-bromo-1,5-dimethylpyrazole-3-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3/c1-7-10(14)11(16-17(7)2)12(18)15-9-5-3-8(4-6-9)13(19)20/h3-6H,1-2H3,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVOMEQCIYFCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=C(C=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid
Reactant of Route 3
Reactant of Route 3
4-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid
Reactant of Route 4
Reactant of Route 4
4-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid
Reactant of Route 5
Reactant of Route 5
4-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid
Reactant of Route 6
4-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.